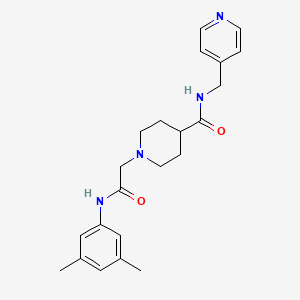
N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide” is a chemical compound that contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This compound also contains a dimethoxyphenyl group, which is a phenyl group substituted with two methoxy groups, and an acetamide group, which is derived from acetic acid .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions, such as temperature, pressure, and the presence of other reagents. Without specific information or experimental data, it’s difficult to predict the exact chemical reactions this compound might undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are typically determined experimentally .Applications De Recherche Scientifique
Synthesis and Characterization
- A significant body of research involves the synthesis and characterization of 1,3,4-oxadiazole derivatives, showcasing diverse pharmacological potentials. These compounds are synthesized through various chemical processes, including the conversion of aromatic organic acids into esters, hydrazides, and subsequently, oxadiazole derivatives. The structural confirmation of these compounds is achieved through NMR, IR, and mass spectral data, underlining their potential in medicinal chemistry due to their activities against enzymes like acetylcholinesterase and lipoxygenase (Rehman et al., 2013).
Antimicrobial and Anti-Enzymatic Potential
- Various studies have reported on the antimicrobial and anti-enzymatic potential of 1,3,4-oxadiazole and acetamide derivatives. These compounds display significant inhibitory effects against both gram-positive and gram-negative bacteria, as well as fungal strains, highlighting their potential as broad-spectrum antimicrobial agents. Moreover, their activities against enzymes like lipoxygenase suggest potential anti-inflammatory applications (Nafeesa et al., 2017).
Antitumor and Anti-inflammatory Activities
- The antitumor and anti-inflammatory properties of 1,3,4-oxadiazole derivatives have been explored through in vitro and in vivo studies. These compounds demonstrate significant inhibitory effects on tumor growth and inflammation, backed by molecular docking studies which reveal their mechanisms of action at the molecular level. Such findings underscore the therapeutic potential of these compounds in the treatment of cancer and inflammatory diseases (Basra et al., 2019).
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery where the compound’s interactions with various proteins, enzymes, or cellular structures are investigated . Without specific studies or data, it’s not possible to provide a mechanism of action for this compound.
Safety and Hazards
Propriétés
IUPAC Name |
N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-7(16)13-12-15-14-11(19-12)9-6-8(17-2)4-5-10(9)18-3/h4-6H,1-3H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFCRLJWDWKIMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(O1)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

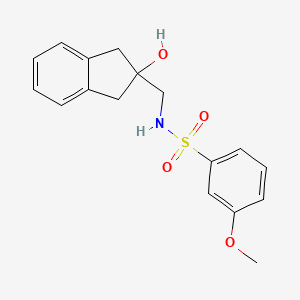
![4-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide](/img/structure/B2443438.png)

![[4-(3,3-Difluoroprop-1-yn-1-yl)phenyl]methanol](/img/structure/B2443443.png)
![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2443444.png)
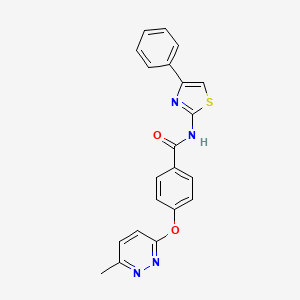
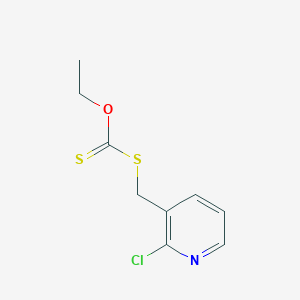
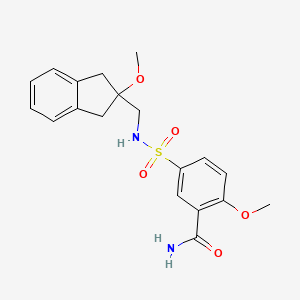

![N-Methyl-N-[3-(3-methyl-2-oxoquinoxalin-1-yl)propyl]prop-2-ynamide](/img/structure/B2443451.png)
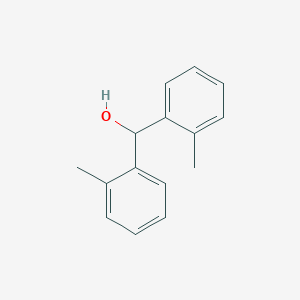
![3-(4-isopropylphenylsulfonyl)-N-(3-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2443456.png)
